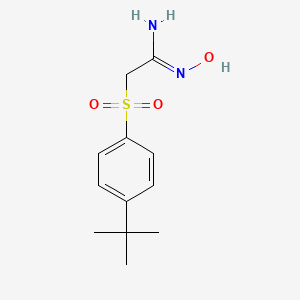

1-((4-(叔丁基)苯基)磺酰基)-2-(羟亚氨基)乙-2-胺

描述

The compound 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is a chemical that features a tert-butylphenylsulfonyl group attached to an ethylamine backbone with a hydroxyimino functional group. This structure suggests potential reactivity typical of sulfonyl compounds and hydroxyimines, which are often used in various organic synthesis reactions.

Synthesis Analysis

The synthesis of related sulfone compounds has been demonstrated in the literature. For instance, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from commercially available thiophenol through alkylation and oxidation steps, yielding high yields . Although the specific synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine is not detailed, the methods used for similar sulfones could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfones like those mentioned in the provided papers includes a sulfonyl group attached to an aromatic ring, which in the case of the compound , is further modified by the presence of a tert-butyl group. This group is known to impart steric bulk, which can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Sulfones are versatile in chemical reactions. The Julia-Kocienski olefination reaction is one such reaction where sulfones react with carbonyl compounds to form alkenes and dienes . Similarly, 3-bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, reacts with various electrophiles to yield unsaturated sulfones, which can then undergo further functionalization . These reactions highlight the potential reactivity of the tert-butylphenylsulfonyl group in the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine are not explicitly provided, related sulfones are known to have good stability and can be manipulated under various reaction conditions . The presence of the tert-butyl group likely affects the compound's solubility and boiling point, whereas the hydroxyimino group could contribute to its reactivity and potential for hydrogen bonding.

科学研究应用

有机合成构件

- 叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯在化学上与 1-((4-(叔丁基)苯基)磺酰基)-2-(羟亚氨基)乙-2-胺相关,在有机合成中用作 N-(Boc)-保护的亚硝酮。这些化合物由醛和叔丁基 N-羟基氨基甲酸酯制备,作为各种化学转化中的构件 (Guinchard、Vallée 和 Denis,2005 年)。

合成和新型化合物的表征

新型氨基酸的合成

- 已合成含有 N-乙基和 α,β-脱氢部分的新型非天然氨基酸。这些氨基酸衍生自丝氨酸、苏氨酸和苯丝氨酸衍生物,在结构上与所讨论的化合物相关 (Monteiro、Kołomańska 和 Suárez,2010 年)。

材料科学中的应用

低介电聚醚酰亚胺

- 具有叔丁基苯撑氧结构的化合物(与所讨论的化学物质相关)已被用于开发低介电聚醚酰亚胺。这些材料表现出高热性能和优异的介电性能,这在电子应用中很重要 (Chen、Lin、Wang 和 Juang,2017 年)。

药学中的应用

抗菌和遗传毒性

- 1H-苯并咪唑-2-胺衍生物(在化学上与所讨论的化合物密切相关)已被合成并研究其抗菌和遗传毒性活性。这些研究有助于理解类似化合物的生物活性 (Benvenuti 等人,1997 年)。

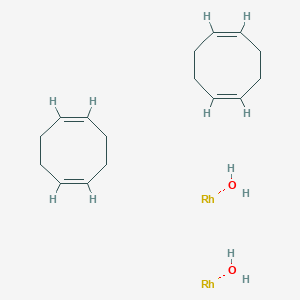

催化中的应用

苄卤化物的催化

- 叔丁基苯基亚砜(一种与所讨论的化合物相关的化合物)已被用作在碱性条件下生成亚磺酸根阴离子的前催化剂。它已被用于催化苄卤化物与反式二苯乙烯偶联,展示了其在合成有机化学中的用途 (Zhang、Jia、Sagamanova、Pericàs 和 Walsh,2015 年)。

属性

IUPAC Name |

2-(4-tert-butylphenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCNZDGBLRFBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168097 | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(tert-Butyl)phenyl)sulfonyl)-2-(hydroxyimino)eth-2-ylamine | |

CAS RN |

884504-70-5 | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)